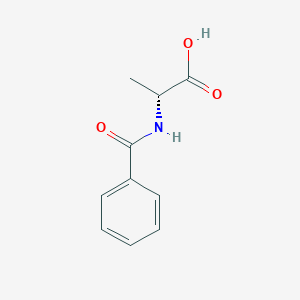

n-Benzoyl-d-alanine

准备方法

合成路线和反应条件

N-苯甲酰-D-丙氨酸可以通过 D-丙氨酸的苯甲酰化反应合成。 反应通常涉及在水性或有机溶剂中使用苯甲酰氯和碱,例如氢氧化钠或碳酸钾 . 反应在受控温度条件下进行,以确保形成所需产物。

工业生产方法

N-苯甲酰-D-丙氨酸的工业生产遵循类似的合成路线,但规模更大。 该过程涉及使用自动化反应器并精确控制反应参数以实现高产率和高纯度。 然后通过结晶或色谱技术纯化产物 .

化学反应分析

反应类型

N-苯甲酰-D-丙氨酸会发生各种化学反应,包括:

氧化: 该化合物可以用氧化剂(如高锰酸钾或过氧化氢)氧化。

还原: 还原反应可以使用还原剂(如氢化锂铝)进行。

常见试剂和条件

氧化: 酸性或中性条件下的高锰酸钾。

还原: 无水乙醚中的氢化锂铝。

取代: 碱性或酸性条件下的各种亲核试剂.

形成的主要产物

氧化: 形成羧酸或酮。

还原: 形成胺或醇。

取代: 形成取代的丙氨酸衍生物.

科学研究应用

Medicinal Chemistry

n-Benzoyl-d-alanine has been studied for its potential as an antifungal agent. Research indicates that derivatives of n-benzoyl amino acids exhibit significant antifungal activity against pathogens such as Aspergillus fumigatus and Fusarium temperatum.

Case Study: Antifungal Activity Evaluation

- A series of n-benzoyl amino acids were synthesized and evaluated for their antifungal properties.

- The compounds were tested against fungal strains using the Clinical Laboratory Standard Institute (CLSI) guidelines.

- Results showed that certain derivatives demonstrated remarkable inhibition rates, suggesting that modifications to the benzoyl moiety can enhance biological activity .

Radiochemistry and Imaging

This compound has been utilized in the development of radiotracers for positron emission tomography (PET). The incorporation of d-alanine into radiolabeled compounds allows for the specific detection of bacterial infections.

Case Study: PET Tracer Development

- Researchers synthesized d-[3-11C]alanine as a radiotracer targeting living bacteria.

- In vivo studies demonstrated that this tracer accumulated in areas of infection but not in sterile inflammation, indicating its potential for clinical imaging applications in diagnosing bacterial infections .

- This specificity could improve diagnostic accuracy compared to traditional imaging agents.

Coordination Chemistry

The coordination behavior of this compound with metal ions has been explored, particularly in the formation of complexes with copper(II). These complexes have implications in catalysis and material science.

Case Study: Copper(II) Complex Formation

- Studies revealed that this compound forms stable complexes with copper(II), which may alter the ligand field and influence catalytic properties.

- Such complexes are being investigated for their potential use in catalyzing organic reactions, thereby expanding the utility of this compound in synthetic chemistry .

Synthesis of Bioactive Compounds

This compound serves as a precursor for synthesizing various bioactive compounds. Its structure allows it to participate in coupling reactions leading to more complex molecules.

Case Study: Synthesis Pathways

- One method involves reacting this compound with benzoic anhydride to yield various derivatives.

- These derivatives are then evaluated for biological activity, demonstrating that structural modifications can lead to enhanced or novel pharmacological properties .

Structure-Activity Relationship Studies

The exploration of structure-activity relationships (SAR) for this compound derivatives is crucial for optimizing their biological activities.

Data Table: SAR Findings

| Compound | Activity | Structural Features |

|---|---|---|

| N-Benzoyl-L-valine | High | Contains branched side chain |

| N-Benzoyl-L-tryptophan | Moderate | Indole ring enhances interaction |

| N-Benzoyl-L-phenylalanine | Low | Simple aromatic substitution |

This table summarizes findings from various studies indicating how modifications to the core structure influence biological activity.

作用机制

N-苯甲酰-D-丙氨酸的作用机制涉及其与特定分子靶标的相互作用。 它可以作为酶的底物,导致形成各种代谢物。 该化合物的效应是通过其与青霉素结合蛋白的相互作用介导的,青霉素结合蛋白在细菌细胞壁合成中起着至关重要的作用 .

相似化合物的比较

类似化合物

- N-苯甲酰-L-丙氨酸

- N-苯甲酰-DL-丙氨酸

- N-乙酰-D-丙氨酸

- N-乙酰-L-丙氨酸

独特性

N-苯甲酰-D-丙氨酸由于其特定的立体化学和苯甲酰基的存在而具有独特性。 这种结构特征赋予其独特的化学和生物学特性,使其在各种应用中具有价值 .

生物活性

n-Benzoyl-D-alanine (CAS 17966-60-8) is a compound that has garnered attention for its potential biological activities, particularly in the realms of antifungal and epigenetic modulation. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.

Synthesis and Structure

This compound is synthesized through the acylation of D-alanine with benzoic acid derivatives. The general reaction involves coupling D-alanine with benzoic anhydride or benzoyl chloride in the presence of a base, leading to the formation of the benzoyl derivative. This compound features a benzoyl group attached to the amino acid backbone, which influences its biological properties.

Antifungal Activity

Recent studies have evaluated the antifungal properties of various N-benzoyl amino acids, including this compound. The following table summarizes key findings regarding its antifungal activity against specific fungal strains:

The studies indicate that this compound exhibits significant antifungal activity, particularly against Aspergillus fumigatus and Fusarium temperatum. The mechanism of action is believed to involve the inhibition of fungal chitinase, which is crucial for fungal cell wall integrity.

Epigenetic Modulation

Another area of interest for this compound is its role as an inhibitor of DNA methyltransferases (DNMTs), which are enzymes involved in DNA methylation—a key epigenetic modification. A study reported that certain derivatives of N-benzoyl amino acids, including those related to this compound, demonstrated the ability to inhibit DNMT activity in vitro.

Key Findings on DNMT Inhibition:

- Compound Tested : this compound

- Target Enzymes : DNMT1 and DNMT3A

- Inhibition Concentration : Micromolar range

- Stability : Stable in human serum for extended periods

These findings suggest that this compound may serve as a promising lead compound for developing epigenetic therapies, particularly in cancer treatment where DNA methylation plays a critical role in gene expression regulation.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound and its derivatives is essential for optimizing their biological activity. Key factors influencing activity include:

- Substituents on the Benzene Ring : Variations in substituents can enhance or diminish antifungal potency.

- Amino Acid Side Chains : The nature of the amino acid contributes significantly to binding affinity and biological efficacy.

Case Studies

- Antifungal Efficacy :

- In vitro assays showed that this compound had a notable effect on inhibiting the growth of Aspergillus fumigatus, with a significant reduction in optical density observed at 570 nm after treatment.

- Epigenetic Research :

- A study involving human cancer cell lines demonstrated that this compound could effectively reduce global DNA methylation levels, suggesting its potential use as an epigenetic modifier.

属性

IUPAC Name |

(2R)-2-benzamidopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-7(10(13)14)11-9(12)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12)(H,13,14)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAQVHNZEONHPQG-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does N-Benzoyl-D-alanine interact with brucine to achieve racemic resolution?

A1: this compound forms a stable complex with brucine, a chiral alkaloid, due to specific molecular interactions. The crystal structure of this complex reveals that the two methoxy groups of brucine play a crucial role in differentiating between this compound and its enantiomer, N-Benzoyl-L-alanine [, ]. This selectivity arises from the distinct packing arrangements induced by the methoxy groups, allowing brucine to preferentially crystallize with this compound, effectively resolving the racemic mixture.

Q2: The research mentions "alkaloid self-assemblies." How do these assemblies contribute to the resolution of this compound?

A2: Both strychnine and brucine, the resolving agents used in the studies, form self-assembled structures in the crystalline state. These self-assemblies create chiral environments that can selectively accommodate one enantiomer of N-benzoyl alanine over the other. The specific donor/acceptor properties of the N-benzoyl alanine derivative, particularly the phthaloyl or benzoyl group, influence its interaction with the alkaloid self-assemblies []. This interaction dictates which enantiomer preferentially integrates into the self-assembly, leading to successful racemic resolution.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。